molecular formula C20H16ClN7O3 B14990085 10-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B14990085
M. Wt: 437.8 g/mol
InChI Key: CLVDAXLOKOICDY-UHFFFAOYSA-N
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Description

10-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The scalability of the synthesis process is crucial for its application in large-scale production, particularly in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

10-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 10-(4-fluorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Uniqueness

The uniqueness of 10-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one lies in its specific substitution pattern and electronic properties, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C20H16ClN7O3

Molecular Weight

437.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C20H16ClN7O3/c1-30-13-8-5-11(9-14(13)31-2)18-15-16(10-3-6-12(21)7-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27)

InChI Key

CLVDAXLOKOICDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25)OC

Origin of Product

United States

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